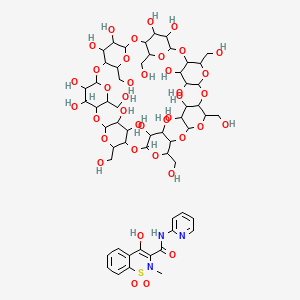

Piroxicam-beta-cyclodextrincomplex

Description

Structural and Functional Properties of β-Cyclodextrin

Molecular Architecture of β-Cyclodextrin

β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophobic interior and hydrophilic exterior. This unique architecture enables β-CD to host lipophilic molecules like piroxicam within its central cavity, creating inclusion complexes through non-covalent interactions such as van der Waals forces and hydrogen bonding. The primary hydroxyl groups (-OH) at the narrower rim and secondary hydroxyls at the wider rim facilitate solubility in aqueous environments while stabilizing guest molecules.

Table 1: Physicochemical Properties of β-Cyclodextrin

| Property | Value | Source |

|---|---|---|

| Molecular weight | 1135 g/mol | |

| Solubility in water (25°C) | 18.5 mg/mL | |

| Cavity diameter | 6.0–6.5 Å | |

| Hydrophobic cavity volume | 262 ų |

Mechanism of Inclusion Complex Formation

The complexation process involves the entrapment of piroxicam’s benzothiazine moiety within β-CD’s cavity, driven by thermodynamic favorability. X-ray diffraction studies confirm that piroxicam adopts a bent conformation upon inclusion, with its polar sulfonamide group oriented toward the wider rim of β-CD. This configuration enhances wettability and dissolution kinetics, as the hydrophilic cyclodextrin exterior rapidly interacts with gastrointestinal fluids.

Properties

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Analysis via DSC

DSC thermograms of complexes lack piroxicam’s melting endotherm (198°C), confirming amorphous transition. For example, kneaded complexes showed a single endotherm at 197.99°C, indicating drug-polymer interaction.

X-Ray Diffraction (XRD)

XRD patterns of co-ground complexes displayed diffuse halos, contrasting with pure piroxicam’s sharp peaks. This amorphous state correlates with enhanced solubility.

Chemical Reactions Analysis

Types of Reactions: Piroxicam-beta-cyclodextrincomplex primarily undergoes non-covalent interactions, such as hydrogen bonding and van der Waals forces, between piroxicam and beta-cyclodextrin. These interactions stabilize the complex and enhance the solubility of piroxicam .

Common Reagents and Conditions: The formation of the complex typically requires solvents like water or ethanol, and the process is carried out under mild conditions to preserve the integrity of both piroxicam and beta-cyclodextrin .

Major Products Formed: The major product of these reactions is the piroxicam-beta-cyclodextrin inclusion complex, which exhibits improved solubility and bioavailability compared to piroxicam alone .

Scientific Research Applications

Piroxicam-beta-cyclodextrin (PBC) is an inclusion complex of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), and beta-cyclodextrin, an inert cyclic macromolecule . Cyclodextrins, when complexed with orally administered drugs, are primarily used to increase the solubility, dissolution rate, and stability of the drug . Piroxicam-beta-cyclodextrin (PBC) has been used in Europe for 25 years .

Pharmacology and Clinical Use

The benefits of PBC, compared to uncomplexed piroxicam, are a more rapid onset of analgesic effect and improved topical upper GI tolerability .

Pharmacokinetics Studies show that PBC has a quicker absorption rate, which translates into a faster onset of analgesic activity . Randomized studies with healthy volunteers have confirmed the more rapid absorption of this formulation compared with uncomplexed piroxicam, without significantly changing the other pharmacokinetic parameters .

Gastrointestinal Tolerability PBC is better tolerated in the upper GI tract than piroxicam alone, while still retaining all the analgesic and anti-inflammatory properties of the parent compound . In short-term pharmacodynamic studies in healthy volunteers, piroxicam-beta-cyclodextrin was equivalent to or tended to show less gastrointestinal mucosal toxicity than standard piroxicam, as assessed by endoscopy and fecal blood loss . Safety studies of β-cyclodextrin conducted in animals have shown that it is virtually non-toxic and has no apparent carcinogenic potential .

Analgesic Efficacy In clinical trials in patients with rheumatic diseases or pain arising from other conditions, PBC was as effective as standard piroxicam and showed a faster onset of action on the first day of treatment . In comparative trials, PBC acted more rapidly and provided greater pain relief than piroxicam or etodolac .

Clinical Applications and Studies

- Rheumatic Diseases and Pain Management PBC is effective in patients with rheumatic diseases or other pain states . When rapid analgesia is required in the initial treatment of acute pain, the faster onset of action of piroxicam-beta-cyclodextrin may be an advantage over the parent compound .

- Preemptive Analgesia Preemptive administration of piroxicam-β-cyclodextrin effectively reduced analgesic consumption . A clinical study showed that 40 mg of piroxicam-β-cyclodextrin was more effective than 20 mg piroxicam-β-cyclodextrin without side effects during the postoperative period .

- Post-operative pain The fast onset and enhanced duration of action were proven in patients with postoperative and dental pain .

- Other applications headache and dysmenorrhea .

Adverse Events

As with other NSAIDs, the majority of adverse events associated with piroxicam-beta-cyclodextrin in clinical trials were gastrointestinal in origin, with epigastric pain, heartburn, and nausea being the most common .

Solubility Enhancement

The inclusion complexations of Piroxicam with β-cyclodextrin exhibited higher saturation solubility and dissolution rate than that of the pure drug of Piroxicam . Formulation studies showed that complexation techniques could reduce particle size and increase drug release rate . Complexation is the process of association of two or more molecules to generate a non-covalent complex with a higher solubility than the drug .

Safety Considerations

Mechanism of Action

The mechanism of action of piroxicam-beta-cyclodextrincomplex involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain . The inclusion of piroxicam in beta-cyclodextrin enhances its solubility and bioavailability, leading to a faster onset of action .

Comparison with Similar Compounds

Critical Advantages of PBC

Rapid Analgesia : Matches injectable NSAIDs in onset (e.g., 30-minute pain relief in acute migraine) .

Reduced Local Toxicity: β-cyclodextrin shields piroxicam’s benzo-thiazinone moiety, minimizing direct GI mucosal irritation .

Stability : Supercritical CO2-processed PBC maintains inclusion integrity under stress (150°C, 15 MPa) .

Biological Activity

Piroxicam-β-cyclodextrin complex (PBC) is an inclusion complex formed between piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), and β-cyclodextrin, a cyclic oligosaccharide. This complex has been studied for its potential to enhance the pharmacological properties of piroxicam while reducing its gastrointestinal (GI) toxicity. This article reviews the biological activity of PBC, focusing on its pharmacodynamics, clinical efficacy, safety profile, and comparative advantages over uncomplexed piroxicam.

Piroxicam exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain. The inclusion of piroxicam in β-cyclodextrin modifies its physicochemical properties, which may enhance absorption and reduce local irritation in the gastrointestinal tract.

Pharmacodynamic Properties

PBC retains the analgesic and anti-inflammatory properties of piroxicam while offering several advantages:

- Faster Onset of Action : Clinical studies indicate that PBC provides a quicker analgesic effect compared to standard piroxicam. This rapid onset is particularly beneficial in acute pain management settings .

- Improved Gastrointestinal Tolerability : The complex demonstrates a better GI safety profile than uncomplexed piroxicam. Studies have shown that PBC leads to fewer gastroduodenal lesions and reduced gastrointestinal side effects such as dyspepsia and heartburn .

Comparative Studies

- Analgesic Efficacy : In a clinical trial involving postoperative patients, PBC significantly reduced morphine consumption compared to standard analgesics. Patients receiving 40 mg of PBC reported lower pain scores and required less additional analgesia than those treated with 20 mg piroxicam .

- Safety Profile : Adverse events associated with PBC were primarily gastrointestinal but were reported less frequently than with uncomplexed piroxicam. Common side effects included nausea and epigastric pain; however, serious complications were rare .

Data Table: Summary of Clinical Findings

Case Studies

A notable case study evaluated the use of PBC in patients undergoing endoscopic sinus surgery. Preemptive administration resulted in significantly lower pain scores during the first 24 hours post-surgery. Patients treated with PBC required less morphine for pain control compared to those receiving standard NSAIDs .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing the piroxicam-beta-cyclodextrin (PBC) inclusion complex?

- Methodological Answer : The PBC complex is typically synthesized via co-precipitation, solvent evaporation, or supercritical CO₂ methods. Characterization involves:

- Phase solubility studies to determine stoichiometry and stability constants.

- Spectroscopic techniques (FTIR, NMR) to confirm host-guest interactions.

- Thermal analysis (DSC, TGA) to assess thermal stability and inclusion dynamics.

- X-ray diffraction (XRD) to verify amorphous vs. crystalline phase transitions post-complexation .

Q. How does the PBC complex enhance piroxicam’s solubility, and what assays quantify this improvement?

- Methodological Answer : The β-cyclodextrin cavity solubilizes piroxicam via hydrophobic interactions. Key assays include:

- In vitro dissolution testing (e.g., USP Apparatus II at 37°C, pH 6.8 buffer) to compare dissolution rates of free vs. complexed piroxicam.

- HPLC analysis to measure drug concentration in supernatants after centrifugation.

- Phase-solubility diagrams (Higuchi and Connors method) to calculate complexation efficiency .

Q. What stability-indicating assays are critical for evaluating PBC under stress conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) should include:

- HPLC-UV/PDA with forced degradation (acid/base hydrolysis, oxidative stress) to monitor piroxicam degradation products.

- Mass spectrometry (LC-MS) to identify degradation pathways.

- Powder XRD to detect recrystallization or phase separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between PBC and free piroxicam across species?

- Methodological Answer : Use population pharmacokinetic modeling to account for interspecies variability in drug absorption and metabolism. Key steps:

- Conduct crossover studies in animal models (e.g., rats vs. dogs) with serial plasma sampling.

- Apply nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like Cₘₐₓ, Tₘₐₓ, and bioavailability.

- Validate using in vitro-in vivo correlation (IVIVC) for dissolution-absorption relationships .

Q. What in vivo models best assess the gastrointestinal (GI) tolerability of PBC, and how do they address mechanistic contradictions?

- Methodological Answer :

- Rat gastric injury models : Compare ulcerogenic potential of PBC vs. free piroxicam via histopathology and hemoglobin leakage assays.

- Endoscopic studies in humans : Quantify mucosal injury using the Lanza score (0–4 scale) in placebo-controlled trials.

- Mechanistic reconciliation : While PBC reduces direct gastric exposure, conflicting data on prostaglandin suppression require COX-1/COX-2 isoform-specific ELISA to clarify local vs. systemic effects .

Q. How can researchers optimize experimental design to analyze inclusion complex dynamics in biological matrices?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS to model host-guest interactions in physiological conditions (e.g., pH 7.4, 37°C).

- Synchrotron radiation XRD : Resolve structural changes in PBC during dissolution.

- Fluorescence quenching assays : Track drug release kinetics in simulated intestinal fluid .

- Example: MD simulations reveal β-cyclodextrin stabilizes piroxicam’s enol tautomer, enhancing solubility .

Methodological Frameworks for Clinical Research

Q. How to structure a PICOT-compliant research question for PBC trials in inflammatory pain?

- Population : Adults with osteoarthritis (OA) or primary dysmenorrhea.

- Intervention : Oral PBC (20 mg/day).

- Comparison : Free piroxicam (20 mg/day) or placebo.

- Outcome : Pain reduction (VAS score), GI adverse events.

- Time : 4–12 weeks.

- Rationale : Aligns with Phase III trial designs showing PBC’s analgesic equivalence to free piroxicam with lower GI toxicity .

Data Contradiction Analysis

Q. Why do some studies report no significant difference in COX inhibition between PBC and free piroxicam despite improved GI safety?

- Resolution : Use tissue-specific microdialysis to measure drug concentrations in gastric mucosa vs. plasma. PBC’s rapid dissolution minimizes local COX-1 inhibition in the stomach while maintaining systemic COX-2 activity.

- Supporting Evidence : Gastric mucosal biopsies show 50% lower piroxicam levels with PBC vs. free drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.